molecular formula C9H6Cl2N2O B2691266 5-(2,6-Dichlorophenyl)-1,2-oxazol-3-amine CAS No. 1484986-61-9

5-(2,6-Dichlorophenyl)-1,2-oxazol-3-amine

Cat. No.: B2691266
CAS No.: 1484986-61-9
M. Wt: 229.06
InChI Key: GWSAGMGEBULWMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,6-Dichlorophenyl)-1,2-oxazol-3-amine is a chemical compound that belongs to the class of oxazoles This compound is characterized by the presence of a dichlorophenyl group attached to an oxazole ring, which is further substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dichlorophenyl)-1,2-oxazol-3-amine typically involves the reaction of 2,6-dichlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring. The reaction conditions often require heating and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dichlorophenyl)-1,2-oxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amine derivatives, and other functionalized compounds that can be further utilized in different applications .

Scientific Research Applications

5-(2,6-Dichlorophenyl)-1,2-oxazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(2,6-Dichlorophenyl)-1,2-oxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorophenyl isocyanate
  • 2,6-Dichlorophenylacetic acid
  • Diclofenac derivatives

Uniqueness

5-(2,6-Dichlorophenyl)-1,2-oxazol-3-amine is unique due to its specific structural features, such as the oxazole ring and the dichlorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(2,6-dichlorophenyl)-1,2-oxazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-5-2-1-3-6(11)9(5)7-4-8(12)13-14-7/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSAGMGEBULWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=NO2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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